Cas no 1805471-53-7 (5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine is a versatile organic compound with a unique trifluoromethyl substituent and a nitro group. This compound exhibits high reactivity and selectivity in organic synthesis, making it a valuable intermediate for the preparation of complex organic molecules. Its key advantages include its enhanced stability and ease of handling, as well as its compatibility with a wide range of reaction conditions.
5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine structure
1805471-53-7 structure
Product name:5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine
CAS No:1805471-53-7
MF:C7H4BrF3N2O2
Molecular Weight:285.018071174622
CID:4901718

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine
    • インチ: 1S/C7H4BrF3N2O2/c8-2-4-1-5(13(14)15)6(12-3-4)7(9,10)11/h1,3H,2H2
    • InChIKey: GUZYXDUIOGPHRM-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(F)(F)F)C(=C1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 243
  • トポロジー分子極性表面積: 58.7
  • XLogP3: 2.2

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029011774-1g
5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine
1805471-53-7 95%
1g
$2,750.25 2022-04-01
Alichem
A029011774-250mg
5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine
1805471-53-7 95%
250mg
$989.80 2022-04-01

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine 関連文献

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1805471-53-7)

5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1805471-53-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.

The bromomethyl group in 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine provides a reactive site for nucleophilic substitution reactions, making it useful in synthetic chemistry for the introduction of various functional groups. The nitro group, on the other hand, imparts electron-withdrawing properties and can be reduced to an amino group under appropriate conditions, which can be further modified to create diverse derivatives. The trifluoromethyl group is known for its strong electron-withdrawing effect and lipophilicity, which can influence the pharmacokinetic properties of the molecule.

In recent years, there has been increasing interest in the use of 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine as a building block in the synthesis of biologically active compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of this compound as a precursor for the development of anti-cancer drugs. The researchers demonstrated that derivatives of 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy agents.

The structural versatility of 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine also makes it an attractive candidate for the design of multi-target ligands. Multi-target ligands are molecules that can interact with multiple biological targets, thereby offering a more comprehensive approach to treating complex diseases such as Alzheimer's disease and Parkinson's disease. A recent study in Chemical Communications reported the synthesis and biological evaluation of several derivatives of 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine, which showed promising activity as inhibitors of multiple enzymes involved in neurodegenerative processes.

In addition to its potential in medicinal chemistry, 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine has also found applications in materials science. The presence of the trifluoromethyl group imparts unique electronic and physical properties to the molecule, making it suitable for use in the development of functional materials such as organic semiconductors and luminescent materials. A study published in Advanced Materials explored the use of this compound as a building block for the synthesis of organic semiconductors with enhanced charge transport properties.

The synthesis of 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine typically involves several steps, including bromination, nitration, and trifluoromethylation reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields while minimizing waste generation.

The safety and environmental impact of chemicals are critical considerations in their development and application. While 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential toxicity. Proper safety measures should be followed during its synthesis and use, including the use of personal protective equipment (PPE) and adherence to laboratory safety protocols.

In conclusion, 5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1805471-53-7) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive building block for the synthesis of biologically active compounds and functional materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this versatile molecule.

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